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Compound of Interest

Compound Name: 2-methylquinazolin-4-ol

Cat. No.: B157675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological

evaluation, and mechanisms of action of novel derivatives based on the 2-methylquinazolin-4-
ol scaffold. This scaffold is a privileged structure in medicinal chemistry, with derivatives

exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial,

antiviral, and anticonvulsant properties.[1][2][3]

Biological Activities and Data Presentation
Derivatives of 2-methylquinazolin-4-ol have been extensively studied for their therapeutic

potential. The introduction of various substituents at the N-3 position and modifications at the

C-2 methyl group have yielded compounds with significant biological activities.

Anticancer Activity
Numerous 2-methylquinazolin-4-ol derivatives have demonstrated potent anticancer activity

against various cancer cell lines.[3][4] The mechanism of action often involves the induction of

apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][5]

Table 1: Anticancer Activity of Selected 2-Methylquinazolin-4-ol Derivatives
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Compound ID Cancer Cell Line IC50 (µM) Reference

Compound 18 HepG2 10.82 [3][6]

MCF-7 7.09 [3][6]

Compound 19 HepG2 12.31 [3][6]

MCF-7 9.88 [3][6]

Compound 20 HepG2 15.64 [3][6]

MCF-7 11.23 [3][6]

Compound 23 HepG2 29.46 [3][6]

MCF-7 31.85 [3][6]

Compound 24 HepG2 11.52 [3][6]

MCF-7 8.17 [3][6]

Compound 5d HCT116 6.09 [7]

HePG2 2.39 [7]

Hela 8.94 [7]

MCF-7 4.81 [7]

Compound 5h HCT116 5.89 [7]

HePG2 6.74 [7]

Compound 11d CNE-2 9.3 [8]

PC-3 9.8 [8]

SMMC-7721 10.9 [8]

Antimicrobial Activity
The 2-methylquinazolin-4-ol scaffold has also been a foundation for the development of

potent antibacterial and antifungal agents.[1]

Table 2: Antimicrobial Activity of Selected 2-Methylquinazolin-4-ol Derivatives
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Compound ID Microorganism MIC (µg/mL) Reference

4g S. aureus 12.5 [1]

E. coli 25 [1]

4c S. aureus 25 [1]

E. coli 50 [1]

4k C. albicans 12.5 [1]

A. niger 25 [1]

Antiviral Activity
Certain derivatives have shown promising activity against viruses, such as the Influenza A

virus.[9]

Table 3: Antiviral Activity of a 2-Methylquinazolin-4-ol Derivative

Compound ID Virus Cell Line IC50 (µg/mL) Reference

C1 IAV H1N1 MDCK 23.8 [9]

Anticonvulsant Activity
Modification of the 2-methylquinazolin-4-ol structure has also led to the discovery of

compounds with anticonvulsant properties.[10]

Table 4: Anticonvulsant Activity of a 2-Methylquinazolin-4-ol Derivative

Compound ID Test Model PD50 (µmol/kg) Reference

9c s.c. PTZ 200.53 [10]

Experimental Protocols
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A. General Synthesis of 3-Amino-2-methylquinazolin-
4(3H)-one
This protocol describes a common route to a key intermediate, 3-amino-2-methylquinazolin-

4(3H)-one, which can be further modified to generate a diverse library of derivatives.[1][11]

Protocol 1: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one.

To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), add acetic anhydride

dropwise with stirring.

Heat the reaction mixture under reflux for a specified time (e.g., 2-4 hours).

Allow the mixture to cool to room temperature.

Pour the cooled mixture into ice-cold water.

Collect the precipitated solid by filtration, wash with water, and dry to yield 2-methyl-4H-

3,1-benzoxazin-4-one.

Step 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one.

Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one obtained in Step 1 in a suitable solvent

(e.g., ethanol).

Add hydrazine hydrate to the solution.

Reflux the reaction mixture for a specified period (e.g., 3-6 hours).

Cool the reaction mixture and collect the resulting precipitate by filtration.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-

amino-2-methylquinazolin-4(3H)-one.

B. Synthesis of Schiff Base Derivatives
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The 3-amino-2-methylquinazolin-4(3H)-one can be readily converted to various Schiff bases by

condensation with different aromatic aldehydes.[1]

Protocol 2: Synthesis of Schiff Base Derivatives of 3-Amino-2-methylquinazolin-4(3H)-one

Take an equimolar mixture of 3-amino-2-methylquinazolin-4(3H)-one and a substituted

aromatic aldehyde in a suitable solvent (e.g., glacial acetic acid).

Add a catalytic amount of a suitable acid (e.g., concentrated sulfuric acid).

Reflux the mixture for an appropriate time (e.g., 4-8 hours).

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, pour the reaction mixture into crushed ice.

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

C. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of potential anticancer drugs.

Protocol 3: MTT Assay for Cytotoxicity

Cell Seeding:

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete culture medium.

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow

for cell attachment.

Compound Treatment:

Prepare serial dilutions of the test compounds in culture medium.
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Remove the old medium from the wells and add 100 µL of the medium containing the test

compounds at various concentrations.

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

MTT Addition and Incubation:

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate the plate for another 4 hours at 37°C.

Formazan Solubilization and Absorbance Measurement:

Remove the medium containing MTT.

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each

well to dissolve the formazan crystals.

Shake the plate gently for 15 minutes to ensure complete dissolution.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the compound concentration and determine the

IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanistic Visualizations
The anticancer effects of 2-methylquinazolin-4-ol derivatives are often mediated through the

modulation of critical signaling pathways involved in cell survival and proliferation.

A. Apoptosis Induction Pathway
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Many derivatives induce apoptosis by modulating the expression of Bcl-2 family proteins and

activating the caspase cascade.[2]
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Click to download full resolution via product page

Caption: Intrinsic apoptosis pathway induction.

B. EGFR Signaling Pathway Inhibition
Some 2-methylquinazolin-4-ol derivatives act as inhibitors of the Epidermal Growth Factor

Receptor (EGFR), a key target in cancer therapy.[3][12]
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Caption: Inhibition of the EGFR signaling pathway.
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C. Experimental Workflow: From Synthesis to Biological
Evaluation
The following diagram outlines the general workflow for the development and evaluation of

novel 2-methylquinazolin-4-ol derivatives.

Synthesis Evaluation

Anthranilic Acid 2-Methyl-4H-3,1-benzoxazin-4-one
Acetic Anhydride

3-Amino-2-methylquinazolin-4(3H)-one
Hydrazine Hydrate

Novel Derivatives
Aromatic Aldehydes

Purification & Characterization Biological Screening (e.g., MTT Assay) Hit Compound Identification Lead Optimization

Click to download full resolution via product page

Caption: Drug discovery workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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